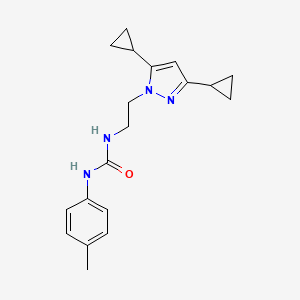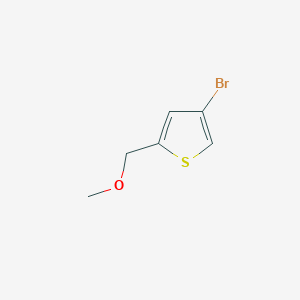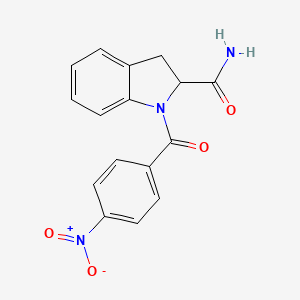
1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(p-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(p-tolyl)urea is a useful research compound. Its molecular formula is C19H24N4O and its molecular weight is 324.428. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Applications
- Synthesis of Heterocyclic Compounds : A study by Azab, Youssef, and El-Bordany (2013) focused on synthesizing new heterocyclic compounds, including derivatives related to 1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-(p-tolyl)urea, for potential antibacterial applications. Their research revealed that certain newly synthesized compounds demonstrated high antibacterial activities (M. E. Azab, M. Youssef, & E. A. El-Bordany, 2013).
Chemical Synthesis
- One-Pot Synthesis Catalyzed by Urea : Li et al. (2017) reported a facile one-pot synthesis method using urea as a catalyst to create 1,4-dihydro-pyrano[2,3-c]pyrazole derivatives. This synthesis method highlights the utility of urea and its derivatives in catalyzing complex chemical reactions (Wenbo Li, Reyhangul Ruzi, Keyume Ablajan, & Zulpiya Ghalipt, 2017).
Molecular Mechanism Studies
- Anti-Angiogenic Properties : Morretta et al. (2021) examined a 5-pyrazolyl-urea compound, closely related to the compound , for its anti-angiogenic properties. They explored the molecular mechanism of action using functional proteomics, providing insights into potential therapeutic applications (E. Morretta, R. Belvedere, A. Petrella, et al., 2021).
Gelation Studies
- Gelation Properties : A study by Kirschbaum and Wadke (1976) investigated the gelation properties of a similar pyrazolyl urea compound. They found that the addition of urea solutions led to the formation of thixotropic, heat-reversible gels, demonstrating the potential use of such compounds in material science and pharmaceutical formulations (J. Kirschbaum & D. Wadke, 1976).
Anticancer Research
- Anticancer Activity Studies : El-Sawy et al. (2015) synthesized new 1, 3-diheterocycles indole derivatives, structurally related to the compound , and evaluated their cytotoxic activity. This research provides a basis for exploring the potential anticancer properties of similar compounds (E. El-Sawy, H. Abo‐Salem, Khalied Mahmoud, et al., 2015).
Plant Growth and Ethylene Biosynthesis
- Effect on Ethylene Biosynthesis : Sun et al. (2017) discovered that pyrazinamide, a derivative related to the compound , inhibits ethylene biosynthesis in plants. This finding suggests potential applications in agriculture, particularly in the regulation of plant growth and development (Xiangzhong Sun, Yaxin Li, Wenrong He, et al., 2017).
Properties
IUPAC Name |
1-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-13-2-8-16(9-3-13)21-19(24)20-10-11-23-18(15-6-7-15)12-17(22-23)14-4-5-14/h2-3,8-9,12,14-15H,4-7,10-11H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPARKVGPJQFQQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NCCN2C(=CC(=N2)C3CC3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(4-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2436582.png)


![(3Ar,6aR)-3,3-dimethyl-2,3a,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrole](/img/structure/B2436586.png)
![[5-(4-Ethylphenyl)-14-methyl-7-{[(3-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2436587.png)
![3-(3-Chlorophenyl)-8-((4-methoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2436590.png)
![N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2436592.png)
![N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2436593.png)
![3-(3,4-dimethoxyphenyl)-9-(furan-2-ylmethyl)-4-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2436598.png)


![[(1-Hydroxy-4-{[(4-methylphenyl)sulfonyl]amino}-2-naphthyl)thio]acetic acid](/img/structure/B2436601.png)
![12-oxo-N-(1-propan-2-ylpiperidin-4-yl)-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2436603.png)
